4-(tert-Butoxycarbonyl)-5,5-dimethylmorpholine-3-carboxylic acid
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Overview
Description
4-(tert-Butoxycarbonyl)-5,5-dimethylmorpholine-3-carboxylic acid is a compound that features a morpholine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl (Boc) group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl)-5,5-dimethylmorpholine-3-carboxylic acid typically involves the protection of the amine group in the morpholine ring with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxycarbonyl)-5,5-dimethylmorpholine-3-carboxylic acid undergoes several types of reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Trifluoroacetic acid is commonly used for the removal of the Boc group.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
4-(tert-Butoxycarbonyl)-5,5-dimethylmorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Utilized in the synthesis of biologically active molecules.
Medicine: Employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxycarbonyl)-5,5-dimethylmorpholine-3-carboxylic acid primarily involves the protection of amine groups. The Boc group is added to the amine through a nucleophilic addition-elimination mechanism, forming a carbamate. The Boc group can be removed under acidic conditions, which involves protonation of the carbonyl oxygen, elimination of tert-butyl cation, and decarboxylation to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds also feature the Boc group and are used for similar purposes in organic synthesis.
tert-Butoxycarbonyl-protected peptides: Used in peptide synthesis for protecting amine groups.
Uniqueness
4-(tert-Butoxycarbonyl)-5,5-dimethylmorpholine-3-carboxylic acid is unique due to its specific structure, which includes a morpholine ring and a carboxylic acid group. This structure provides distinct reactivity and applications compared to other Boc-protected compounds .
Properties
IUPAC Name |
5,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-8(9(14)15)6-17-7-12(13,4)5/h8H,6-7H2,1-5H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYMRFYVQIWKOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(N1C(=O)OC(C)(C)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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